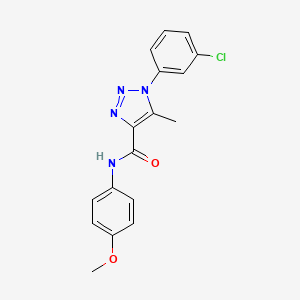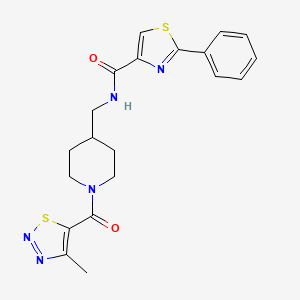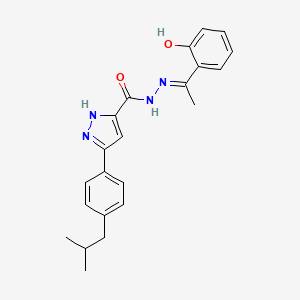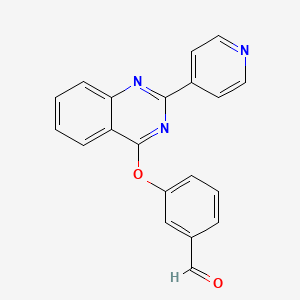![molecular formula C11H20N4O B2968874 3-tert-butyl-1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]urea CAS No. 1226449-97-3](/img/structure/B2968874.png)
3-tert-butyl-1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of derivatives of imidazo[1,2-a]pyridine, which are significant in the chemical fields and are core fragments of various drug molecules, has been detailed. The study demonstrates the synthesis process and characterizes the structure using NMR, FT-IR, and X-ray diffraction studies, highlighting the importance of hydrogen bonding and π–π stacking interactions for stabilization (Dong-Mei Chen et al., 2021).
Catalytic Applications
- A study on the use of phenoxyimidazolyl-salicylaldimine iron complexes in ethylene reactions has been reported. These complexes facilitate ethylene oligomerization to produce various alkenes, demonstrating the potential utility of imidazolyl derivatives in catalytic processes (Margaret Yankey et al., 2014).
Antimicrobial Activities
- The antimicrobial activities of certain urea derivatives have been evaluated. These compounds were synthesized and tested against various bacterial strains, providing insights into their potential use as antimicrobial agents and the structure-activity relationship impacting their efficacy (Pratibha Sharma et al., 2004).
Material Science Applications
- The study of solvent effects on binding constants and solubilities in water has shed light on the interactions of certain compounds with water, offering insights that could be applied in material science to manipulate solubility and binding properties for various applications (R. Breslow et al., 1992).
Environmental and Green Chemistry
- Investigations into the solvent-free synthesis of substituted ureas from CO2 and amines highlight a green chemistry approach, utilizing basic ionic liquids as catalysts. This method emphasizes sustainable chemistry practices by avoiding solvents and utilizing CO2, a greenhouse gas, as a reactant (T. Jiang et al., 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-tert-butyl-3-[2-(2-methylimidazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-9-12-5-7-15(9)8-6-13-10(16)14-11(2,3)4/h5,7H,6,8H2,1-4H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTCHXYKOMAGKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide](/img/structure/B2968795.png)
![2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid](/img/structure/B2968798.png)

![2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2968802.png)


![4-ethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2968806.png)
![N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2968807.png)
![5-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2968809.png)
![methyl 4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2968811.png)
![2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B2968812.png)
